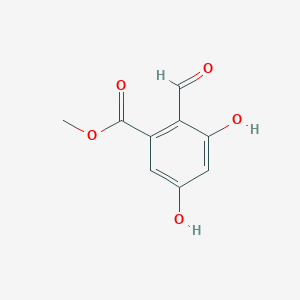
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane is a chemical compound that features a trimethoxyphenyl group attached to a dioxaborinane ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with boronic acid derivatives under specific conditions. One common method includes the use of a four-neck flask equipped with a mechanical stirrer, where acrylonitrile, aniline, methanol, and sodium methoxide are dissolved and heated to reflux . The crude 3,4,5-trimethoxybenzaldehyde is then added, and the mixture is stirred until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, ensuring safety and efficiency. The use of advanced equipment and controlled environments helps in achieving high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, Alzheimer’s, and infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to various biological effects . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its hallucinogenic effects and used in neurological research.
3,4,5-Trimethoxycinnamamide: Investigated for its anti-cancer properties.
Trimethoprim: A well-known antibiotic that contains the trimethoxyphenyl group.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane stands out due to its unique dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17BO5 |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO5/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JQCJKQVAPKOJLD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


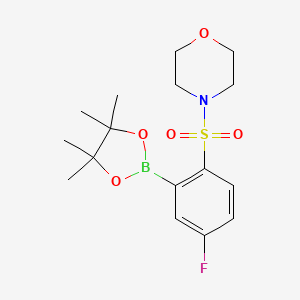
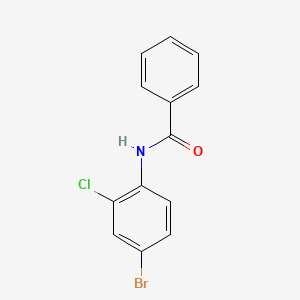
![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)
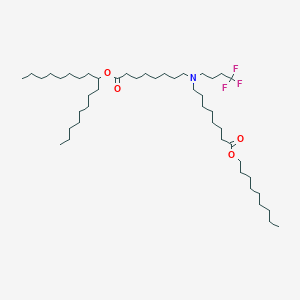
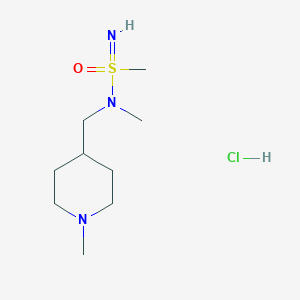
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
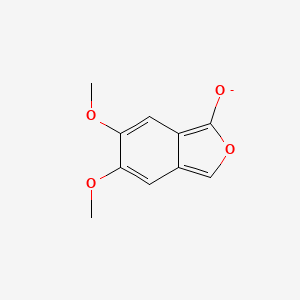
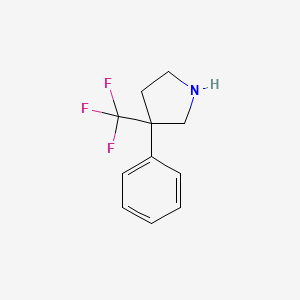
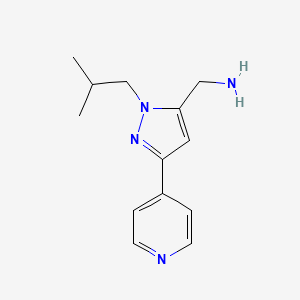
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
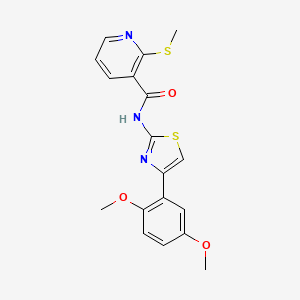
![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
